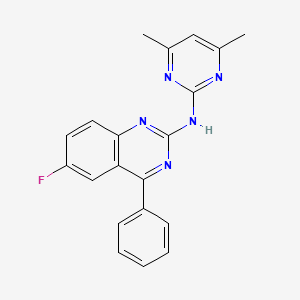![molecular formula C18H27N3O4S B4542448 N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4542448.png)
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide
説明
Synthesis Analysis
The synthesis of compounds similar to "N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[3-(1-pyrrolidinyl)propyl]glycinamide" often involves multistep reactions that include the use of sulfonamide derivatives. For instance, sulfonamide derivatives that possess electron-attracting groups can undergo rearrangement reactions when treated with alkaline solutions, leading to various products depending on the reactants and conditions used (Dohmori, 1964).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods. These methods can provide insights into the compound's structural features, such as the presence of specific functional groups and the overall molecular conformation. Advanced techniques like X-ray crystallography can offer precise structural details at the atomic level, although specific studies on the mentioned compound's structure were not found.
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidinyl and sulfonamide groups can lead to a variety of products, influenced by factors like the specific substituents and reaction conditions. These compounds can participate in reactions such as cycloadditions, Michael additions, and rearrangements, which are foundational for synthesizing more complex molecules with potential biological activities (Ghorab et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments. These properties are determined by the molecular structure, specifically the interactions between different functional groups and the overall molecular geometry. Ionic liquids and solvents containing pyrrolidinium groups, for example, show unique physical properties like low viscosity and high thermal stability, which are of interest for applications in electrolytes (Forsyth et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on related compounds show a range of reactivities towards different types of chemical reactions, including those involving electrophiles and nucleophiles. The presence of sulfonamide and pyrrolidinyl groups can significantly impact the compound's chemical behavior, including its potential as a ligand in catalytic reactions or as a precursor in organic synthesis (Yao & Lu, 2011).
特性
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-15(22)16-7-5-8-17(13-16)21(26(2,24)25)14-18(23)19-9-6-12-20-10-3-4-11-20/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGNINQBBKYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NCCCN2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4542371.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4542377.png)
![{2-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4542386.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4542394.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4542401.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4542414.png)
![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4542420.png)
![4-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-6-phenylnicotinonitrile](/img/structure/B4542427.png)

![4-{[(2,3-dimethylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4542438.png)
![2-[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4542440.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4542453.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4542469.png)
